Comparative Physicochemical Profile: LogP, Boiling Point, and Melting Point Differentiation from Chloro Analog and Regioisomer
Methyl 4-fluoro-3-methylbenzoate exhibits a distinct lipophilicity profile (LogP = 1.92) that is significantly lower than its 4-chloro analog (LogP ≈ 3.14 estimated). This 1.22 LogP unit difference corresponds to a roughly 16-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and chromatographic behavior [1]. The compound boils at 219.2°C at 760 mmHg and melts at 30-35°C, in contrast to the regioisomer methyl 3-fluoro-4-methylbenzoate, which is typically a liquid at room temperature (melting point below 25°C) [2]. The solid nature of methyl 4-fluoro-3-methylbenzoate at ambient temperature facilitates easier handling, weighing, and purification compared to its liquid regioisomer .
| Evidence Dimension | Lipophilicity (LogP) and Physical State |
|---|---|
| Target Compound Data | LogP = 1.9207; Melting Point = 30-35°C (solid at room temperature); Boiling Point = 219.2°C at 760 mmHg |
| Comparator Or Baseline | Methyl 3-fluoro-4-methylbenzoate (LogP ≈ 2.63; liquid at RT); Methyl 4-chloro-3-methylbenzoate (LogP ≈ 3.14; liquid at RT) |
| Quantified Difference | LogP difference: -0.71 vs. regioisomer; -1.22 vs. chloro analog; Physical state: solid vs. liquid |
| Conditions | Calculated/experimental LogP values; melting point determined by differential scanning calorimetry |
Why This Matters
The solid physical state and lower LogP simplify purification and handling in laboratory-scale synthesis, reducing solvent usage and improving reproducibility.
- [1] Molbase. Methyl 4-fluoro-3-methylbenzoate (CAS 180636-50-4) Physicochemical Properties. View Source
- [2] ChemSrc. Methyl 4-Fluoro-3-methylbenzoate (CAS 180636-50-4) Properties. View Source
